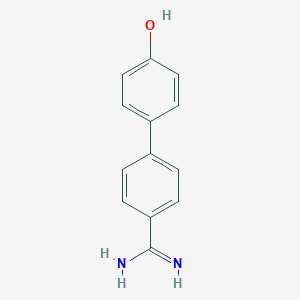

4'-Hydroxybiphenyl-4-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXGPCCFLYQXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421793 | |

| Record name | 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-28-8 | |

| Record name | 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxybiphenyl 4 Carboximidamide and Analogues

Classical and Modern Approaches to Biphenyl-Carboximidamide Synthesis

The synthesis of the biphenyl-carboximidamide scaffold can be approached in several ways, primarily differing in the sequence of forming the biphenyl (B1667301) core and installing the functional groups.

Synthetic Pathways to the Biphenyl Core with Carboximidamide Functionality

The construction of the biphenyl nucleus is a critical step. Modern organic synthesis predominantly relies on transition-metal-catalyzed cross-coupling reactions to form the carbon-carbon bond between the two phenyl rings. Among these, the Suzuki-Miyaura reaction is one of the most common and versatile methods. rsc.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. rsc.orgnih.gov For the synthesis of 4'-Hydroxybiphenyl-4-carboximidamide, this could involve coupling a suitably protected 4-hydroxyphenylboronic acid with a 4-halobenzonitrile, followed by conversion of the nitrile group.

Alternative strategies include Nickel-catalyzed coupling reactions, which offer a more cost-effective alternative to palladium. rsc.org Furthermore, methods involving C-H bond activation have emerged as a powerful tool, allowing for the direct arylation of aromatic compounds and minimizing the need for pre-functionalized starting materials. acs.orgnih.gov

Derivatization Strategies for the Hydroxyl Group at the 4'-Position

The phenolic hydroxyl group at the 4'-position is often managed using protecting groups during the synthesis to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.

Common strategies for the derivatization of phenolic hydroxyls include:

Alkylation and Acylation: Converting the hydroxyl group to an ether (e.g., methyl or benzyl (B1604629) ether) or an ester. These modifications can be reversed under specific conditions. rhhz.net

Silylation: Reaction with silylating agents to form silyl (B83357) ethers, which are stable under many reaction conditions but can be easily cleaved.

Introduction of Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions if further modification is desired. rhhz.netnih.gov

Selective deprotonation can also be employed to enhance the nucleophilicity of a specific hydroxyl group, allowing for regioselective modification. rhhz.net The ortho-effect of the phenolic hydroxyl can also be utilized to direct reactions to a specific position on the aromatic ring. rhhz.netnih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound often proceeds through key intermediates, with the biphenyl-4-carbonitrile structure being a common precursor.

Routes via Biphenyl-4-carbonitrile Intermediates

A prevalent strategy for synthesizing the target compound involves the use of 4'-hydroxybiphenyl-4-carbonitrile as a key intermediate. This intermediate can be prepared through various cross-coupling reactions, such as the Suzuki coupling of 4-cyanophenylboronic acid with 4-bromophenol (B116583) (or its protected form).

Once the 4'-hydroxybiphenyl-4-carbonitrile is obtained, the nitrile group is converted to the carboximidamide (amidine) functionality. A classical method for this transformation is the Pinner reaction . wikipedia.orgnrochemistry.comjk-sci.com This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst (typically HCl gas) to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com The Pinner reaction is a two-step procedure that is widely used for the synthesis of amidines from nitriles. synarchive.com

| Aspect | Description | References |

|---|---|---|

| Reactants | Nitrile, Alcohol, Acid (e.g., HCl) | wikipedia.org, nrochemistry.com |

| Intermediate | Imino ester salt (Pinner Salt) | wikipedia.org, organic-chemistry.org |

| Final Step | Reaction of Pinner salt with ammonia or amine | wikipedia.org, nrochemistry.com |

| Conditions | Typically anhydrous, low temperatures may be required | jk-sci.com |

| Alternative | Base-catalyzed methods can be complementary for certain nitriles | wikipedia.org |

Amidoxime-Based Synthesis of Carboximidamides

An alternative route to the carboximidamide group proceeds through an amidoxime (B1450833) intermediate. Amidoximes are generally synthesized by the reaction of a nitrile with hydroxylamine. nih.gov This method is efficient and often results in high yields. nih.gov

The synthesis can be summarized in the following steps:

Formation of Amidoxime: The biphenyl-4-carbonitrile intermediate is reacted with hydroxylamine. This reaction can sometimes be accelerated using ultrasonic irradiation. nih.gov

Reduction to Amidine: The resulting amidoxime is then reduced to the corresponding carboximidamide. Amidoximes are known to be reducible to amidines, which have significant biological activities. nih.gov

N-substituted amidoximes can also serve as versatile building blocks and key intermediates in the synthesis of amidines. nih.gov

Catalytic Methods in Biphenyl and Imidamide Formation

Catalysis plays a pivotal role in both the formation of the biphenyl core and the synthesis of the carboximidamide group.

Biphenyl Core Formation: As mentioned, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are central to modern biphenyl synthesis. rsc.orgnih.gov These methods offer high efficiency and functional group tolerance. The development of chiral ligands and catalysts for these reactions also allows for the asymmetric synthesis of biphenyl compounds. chemrxiv.orgacs.orgchemrxiv.org Research continues to explore more sustainable and cost-effective catalysts, including those based on nickel and iron. rsc.org

| Reaction | Catalyst System | Key Features | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(OAc)₂, Pd/C) | High yield, versatile, widely used. | nih.gov, rsc.org |

| Negishi Coupling | Nickel-based (e.g., Ni(acac)₂) | Couples aryl halides with organozinc compounds. | rsc.org |

| C-H Activation/Arylation | Palladium-based | Direct arylation, reduces pre-functionalization steps. | acs.org, nih.gov |

Imidamide Formation: While the Pinner reaction is a classical stoichiometric method, catalytic approaches for the formation of amide and amidine functionalities are an area of active research. Direct catalytic amidation of carboxylic acids is a related field that aims to form C-N bonds more efficiently. jocpr.comjocpr.commdpi.com The synthesis of carboximidamides can also be achieved from specific triazinium salts, which act as precursors. acs.orgacs.org These methods often involve the use of metal complexes as catalysts and can provide high yields of the desired products. acs.orgacs.org

Challenges and Innovations in Scale-Up and Purity for Research Applications

Scaling the synthesis of this compound from laboratory benchtop to larger quantities required for extensive research presents significant challenges related to reaction efficiency, safety, cost, and product purity. Concurrently, innovations in synthetic chemistry offer potential solutions to overcome these hurdles.

Challenges in Scale-Up and Purity:

The conditions required for some of the key transformations can be harsh and difficult to manage on a large scale. The Pinner reaction, for example, requires anhydrous conditions and the use of corrosive hydrogen chloride gas, posing significant safety and equipment challenges. mdpi.com Similarly, the synthesis of the 4-hydroxybiphenyl precursor can involve alkaline pressure hydrolysis at high temperatures (280–330°C) and pressures (up to 120 bar), which demands specialized industrial reactors. google.com

Purification of the final product presents another major obstacle. Carboximidamides are highly polar, basic compounds that exhibit strong hydrogen bonding capabilities. researchgate.net This chemical nature makes them prone to strong, often irreversible, adsorption onto standard silica (B1680970) gel during chromatographic purification, leading to low recovery and product streaking. The presence of both a basic amidine and an acidic phenol (B47542) in the same molecule can further complicate purification. Byproduct formation, such as the incomplete conversion of nitriles or the formation of N-substituted amidines, can result in impurities that are structurally similar to the target compound, making separation difficult. mdpi.comorganic-chemistry.org

Innovations in Synthetic Methodologies:

To address these challenges, researchers are exploring innovative synthetic strategies. The development of more sustainable and efficient catalytic systems is a key area of focus. Copper-catalyzed protocols for amidine synthesis, for example, provide a less toxic and more cost-effective alternative to palladium-based systems and can proceed under milder, oxidative conditions. mdpi.com

In the realm of purification, traditional silica gel chromatography is being supplemented or replaced by more suitable techniques. Ion-exchange chromatography can effectively capture the basic amidine product, allowing for the removal of neutral or acidic impurities. Other advanced methods like supercritical fluid chromatography (SFC) and reverse-phase high-performance liquid chromatography (HPLC) are also proving effective for the purification of polar, basic molecules.

The move towards continuous flow chemistry offers a transformative solution for scaling up reactions that involve hazardous reagents or extreme conditions. Flow reactors provide superior control over reaction parameters like temperature and pressure, enhance safety by minimizing the volume of hazardous material at any given time, and can facilitate easier scale-up compared to traditional batch processes.

| Challenge | Traditional Approach | Innovative Solution/Mitigation Strategy |

| Low Overall Yield | Multi-step batch synthesis with intermediate isolation. | Development of one-pot or tandem reactions to minimize handling losses. |

| Harsh Reaction Conditions | Use of stoichiometric reagents, high temperatures/pressures (e.g., Pinner reaction, pressure hydrolysis). | Introduction of milder catalytic systems (e.g., copper catalysis); adoption of continuous flow processing for enhanced safety and control. mdpi.com |

| Catalyst Cost & Removal | Use of expensive palladium catalysts for cross-coupling. | Exploring more abundant and cheaper metal catalysts (e.g., copper, nickel); development of catalyst immobilization and recycling techniques. |

| Product Purification | Standard silica gel column chromatography. | Application of alternative techniques like ion-exchange chromatography, supercritical fluid chromatography (SFC), or preparative reverse-phase HPLC. |

| Waste Generation | Use of stoichiometric activating agents and large solvent volumes. | Focus on atom-economical reactions and catalytic processes; optimization for reduced solvent usage. researchgate.net |

Mechanistic Insights into Biological Activity and Target Interactions

Enzyme Inhibition and Modulatory Activities

Biphenyl (B1667301) carboximidamide derivatives have been investigated for their potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation. nih.govtandfonline.comnih.gov A series of piperine-carboximidamide hybrids were developed and evaluated as cytotoxic agents targeting several kinases, including EGFR, BRAF, and CDK2. nih.govtandfonline.comnih.gov

In a study, these hybrid compounds demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Notably, compounds VIc, VIf, VIg, VIi, and VIk showed the highest activity and were found to inhibit EGFR with IC50 values in the range of 96 to 127 nM. nih.govnih.gov Furthermore, compounds VIf and VIk were identified as potent inhibitors of BRAFV600E, with IC50 values of 49 and 40 nM, respectively. nih.govnih.gov The most effective antiproliferative agent in this series, compound VIk, also exhibited potent inhibition of CDK2 with an IC50 value of 12 nM, which is 1.5 times more potent than the reference drug dinaciclib. nih.govnih.gov

Table 1: Kinase Inhibition Profiles of Piperine-Carboximidamide Hybrids

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| VIc | EGFR | 96 - 127 |

| VIf | EGFR | 96 - 127 |

| BRAFV600E | 49 | |

| VIg | EGFR | 96 - 127 |

| VIi | EGFR | 96 - 127 |

| VIk | EGFR | 127 |

| BRAFV600E | 40 | |

| CDK2 | 12 |

Data sourced from studies on piperine-carboximidamide hybrids. nih.govnih.gov

These findings highlight the potential of the biphenyl carboximidamide scaffold as a basis for the development of multi-targeted kinase inhibitors for cancer therapy. nih.govtandfonline.com

The dual inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a promising therapeutic strategy for Alzheimer's disease. Carboximidamide derivatives have been explored for this dual inhibitory activity. While specific studies on 4'-Hydroxybiphenyl-4-carboximidamide were not identified, research on related structures provides insight into the potential of this chemical class.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in tumor immune escape. Consequently, inhibitors of IDO1 are of great interest in cancer immunotherapy. Carboximidamide-containing compounds have been identified as potent IDO1 inhibitors.

Beyond the well-defined targets of kinases, AChE, BACE1, and IDO1, the biphenyl carboximidamide scaffold has been explored for its inhibitory activity against other enzyme systems. For instance, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as potential allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. rjpbr.comresearcher.life Allosteric inhibition offers an alternative approach to overcoming the chemoresistance associated with traditional ATP-competitive inhibitors. rjpbr.comresearcher.life

In one study, a series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives, including hydrazine-1-carbothioamide and 1,2,4-triazole (B32235) derivatives, were synthesized and evaluated. rjpbr.comresearcher.life One particular compound, S4, demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells, with an IC50 value comparable to the known EGFR inhibitor, Erlotinib. rjpbr.comresearcher.life This compound was found to induce the intrinsic apoptotic pathway in these cells by causing cell cycle arrest in the G2/M phase. rjpbr.comresearcher.life

Furthermore, biphenylamide derivatives have been identified as C-terminal inhibitors of heat shock protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell survival. nih.gov Inhibition of the Hsp90 C-terminus is a promising therapeutic strategy as it does not induce the heat shock response often associated with N-terminal inhibitors. nih.govmdpi.com Structure-activity relationship studies have shown that certain biphenylamide derivatives can inhibit the proliferation of breast cancer cell lines at nanomolar concentrations, directly corresponding with Hsp90 inhibition. nih.gov

Cellular Level Investigations (In Vitro)

The antiproliferative properties of biphenyl carboximidamide and its analogues have been evaluated in various cancer cell lines, demonstrating a broad spectrum of activity.

Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have shown cytotoxic effects. rjpbr.comresearcher.life For example, compound S4, a hydrazine-1-carbothioamide derivative, was particularly effective against HCT-116 colorectal cancer cells. rjpbr.comresearcher.life

In another study, a series of N-biphenyl nicotinoyl anilides were investigated for their antiproliferative activity. nih.gov A nitro derivative, N-(3',5'-difluoro-3-nitro-[1,1'-biphenyl]-4-yl)nicotinamide, displayed nanomolar antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov A nitrile analogue, N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide, showed even stronger activity against these cell lines and was found to induce a dose-dependent accumulation of cells in the G2 and M phases of the cell cycle. nih.gov

Hydroxylated biphenyl compounds have also demonstrated significant antiproliferative activity against malignant melanoma cells. mdpi.comnih.gov Compounds 11 and 12, two such hydroxylated biphenyls, showed potent, dose-dependent antiproliferative effects on several melanoma cell lines while exhibiting low toxicity towards normal fibroblasts. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition. nih.gov

Furthermore, piperine-carboximidamide hybrids have exhibited strong antiproliferative activity across a panel of four different cancer cell lines, with GI50 values ranging from 35 nM to 100 nM. nih.gov The derivative VIk was the most potent in this series, with a GI50 of 35 nM, comparable to the reference drug erlotinib. nih.gov

Table 2: In Vitro Antiproliferative Activities of Biphenyl Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50/GI50) |

|---|---|---|

| 4'-Hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 | Comparable to Erlotinib |

| N-(3',5'-difluoro-3-nitro-[1,1'-biphenyl]-4-yl)nicotinamide | MCF-7, MDA-MB-231 | Nanomolar range |

| N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamide | MCF-7, MDA-MB-231 | Potent, nanomolar range |

| Hydroxylated biphenyl compound 11 | Melanoma cell lines | IC50: 1.7 ± 0.5 μM |

| Hydroxylated biphenyl compound 12 | Melanoma cell lines | IC50: 2.0 ± 0.7 μM |

| Piperine-carboximidamide hybrid (VIk) | 4 cancer cell lines | GI50: 35 nM |

This table summarizes the antiproliferative activities of various biphenyl derivatives as reported in the literature. nih.govrjpbr.comresearcher.lifenih.govmdpi.com

Antimicrobial Efficacy and Proposed Mechanisms against Pathogens

There is currently a lack of specific studies detailing the antimicrobial efficacy and proposed mechanisms of this compound against specific pathogens. However, the broader class of biphenyl compounds has been a source of investigation for antimicrobial agents. Research into various biphenyl derivatives has demonstrated that this structural scaffold can exhibit activity against both Gram-positive and Gram-negative bacteria.

For instance, studies on other biphenyl derivatives have suggested that the presence of hydroxyl and other functional groups can be crucial for their antibacterial action. The proposed mechanisms for some biphenyl compounds involve the disruption of bacterial cell membranes, inhibition of key bacterial enzymes, or interference with biofilm formation. It is hypothesized that the biphenyl structure allows for interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and cell death. However, without direct experimental evidence, the specific antimicrobial profile and mechanistic actions of this compound remain speculative.

Modulation of Specific Cellular Pathways and Signaling Cascades

Detailed information regarding the modulation of specific cellular pathways and signaling cascades by this compound is not available in the current body of scientific literature. The interaction of any compound with cellular signaling is highly dependent on its specific chemical structure and its ability to bind to and modulate the function of proteins such as receptors, enzymes, and transcription factors.

General studies on other bioactive small molecules have shown that they can influence a wide array of cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis. For a compound like this compound, potential interactions would need to be investigated through targeted in vitro and in vivo studies to identify any effects on key signaling cascades such as the MAPK/ERK pathway, the PI3K/Akt pathway, or NF-κB signaling, which are common targets for therapeutic intervention. Without such studies, no specific claims can be made about its effects on cellular signaling.

Specific Receptor Interactions (In Vitro Studies)

There are no published in vitro studies that specifically detail the receptor interaction profile of this compound. The carboximidamide (amidine) functional group present in the molecule is known to be a bioisostere for a guanidinium (B1211019) group and can participate in hydrogen bonding and electrostatic interactions with biological targets. This functional group is found in various compounds that are known to interact with a range of receptors, including adrenergic, imidazoline, and protease-activated receptors.

To determine the specific receptor interactions of this compound, a comprehensive screening against a panel of known receptors would be necessary. Such in vitro binding assays would quantify the affinity (typically as Ki or IC50 values) of the compound for various receptors and would be the first step in identifying its primary molecular targets. Without this experimental data, the receptor binding profile of this compound is unknown.

Structure Activity Relationship Sar and Computational Studies

Elucidating the Structure-Activity Landscape of 4'-Hydroxybiphenyl-4-carboximidamide

The biological activity of this compound is intricately linked to its chemical structure. The biphenyl (B1667301) scaffold, the imidamide functionality, and the hydroxyl group each play a crucial role in its interaction with biological receptors.

The biphenyl moiety serves as a foundational scaffold for a variety of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The flexibility of this scaffold allows it to adapt to the conformations of different binding pockets. nih.gov Structure-activity relationship studies on related biphenylamide and biphenyl carboxamide derivatives have demonstrated that the nature and position of substituents on the biphenyl rings significantly influence biological activity.

In a series of biphenylamide derivatives developed as Hsp90 C-terminal inhibitors, it was observed that para-para substituted biphenyl moieties generally exhibited superior inhibitory activity. nih.gov The introduction of various substituents onto the biphenyl system can lead to additional interactions with the binding pocket. nih.gov However, certain modifications, such as substitution at the ortho position to the amide linkage, can be detrimental to activity, potentially by disrupting essential hydrogen bonding networks. nih.gov

For biphenylglyoxamide-based antimicrobial peptide mimics, the biphenyl scaffold was found to be essential for antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of a biphenyl system was generally beneficial for the antibacterial efficacy of the analogs. mdpi.com

The following table summarizes the effects of substituents on the biphenyl moiety in related compound series:

| Compound Series | Substituent/Position | Effect on Activity | Reference |

| Biphenylamide Hsp90 Inhibitors | para-para substitution | Generally superior activity | nih.gov |

| Biphenylamide Hsp90 Inhibitors | ortho substitution to amide | Detrimental to activity | nih.gov |

| Biphenylglyoxamide AMP Mimics | Biphenyl scaffold | Essential for antibacterial activity | mdpi.com |

The imidamide group, also known as a carboxamidine, is a key functional group that can act as a bioisosteric replacement for a carboxylic acid or an amide. drughunter.com Amidines are recognized as important pharmacophores in drug discovery and are known to be involved in crucial binding interactions with biological targets. researchgate.net This functional group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with receptor sites.

In many instances, the replacement of an amide with a bioisostere like a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability while maintaining or improving potency. nih.gov The imidamide functionality in this compound is expected to play a significant role in receptor recognition, potentially through hydrogen bonding and electrostatic interactions. The nitrogen atoms of the imidamide can act as both hydrogen bond donors and acceptors, contributing to a strong and specific binding profile.

The phenolic hydroxyl group is a critical determinant of the biological activity of many compounds. nih.gov Its ability to participate in hydrogen bonding is crucial for the interaction with biological receptors. The position and number of hydroxyl groups can significantly affect the inhibitory activity of a molecule.

In the context of this compound, the hydroxyl group at the 4'-position is poised to form key hydrogen bonds with the target receptor. This interaction can contribute significantly to the binding affinity and selectivity of the compound. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction point.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are invaluable tools in modern drug discovery, providing insights into ligand-target interactions and guiding the design of new therapeutic agents. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. bohrium.com This technique is instrumental in understanding the binding mode of ligands and in virtual screening for new drug candidates.

For biphenyl-4-carboxamide derivatives, molecular docking studies have been employed to investigate their inhibition mechanism against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.com These studies revealed that the synthesized compounds have good binding capabilities within the active sites of these enzymes, with some derivatives showing high binding affinities. bohrium.com For instance, certain compounds exhibited low bonding energies, indicating strong and favorable interactions with the target enzymes. bohrium.com

In the case of this compound, molecular docking simulations could elucidate how the molecule fits into the binding pocket of its target and identify the key amino acid residues involved in the interaction. This would provide a structural basis for its biological activity and guide the design of analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. medcraveonline.comresearchgate.net These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

2D and 3D-QSAR studies have been performed on various series of biphenyl derivatives to understand the structural requirements for their biological activities. researchgate.netwalshmedicalmedia.comnih.govnih.gov For a series of biphenyl carboxamide analogs with analgesic activity, a 2D-QSAR study using topological descriptors revealed important features for designing new potent anti-inflammatory agents. walshmedicalmedia.com The developed QSAR equation showed a good correlation coefficient, indicating its predictive power. walshmedicalmedia.com

In another study on biphenyl carboxamide derivatives, a statistically significant QSAR model was developed that could aid in the design of novel compounds with potent analgesic activity. medcraveonline.com 3D-QSAR studies on biphenyl derivatives as aromatase inhibitors have also yielded statistically significant models with excellent predictive power, providing insights into the structure-activity relationship of these compounds. nih.gov

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Such a model would be invaluable for predicting the activity of untested analogs and for guiding the synthesis of new compounds with enhanced therapeutic potential.

Based on the available research, a detailed article focusing solely on the chemical compound “this compound” cannot be generated.

Extensive searches for specific data on pharmacophore modeling, virtual screening, and in silico ADME predictions for "this compound" did not yield focused results. The scientific literature provides information on related structures, such as biphenyl carboxamide derivatives, but lacks specific studies on the requested carboximidamide compound.

Therefore, to adhere to the strict requirement of focusing exclusively on "this compound" and not introducing information on other compounds, the requested article cannot be constructed.

Advanced Research Paradigms and Experimental Methodologies

Integration in Chemical Biology Toolboxes

Chemical biology toolboxes are collections of specialized small molecules, known as chemical probes, used to study and manipulate biological systems. h1.conih.gov These toolsets are crucial for dissecting complex cellular processes and validating the function of proteins. biorxiv.orgresearchgate.net The development of such a toolbox for a specific class of enzymes, like protein methyltransferases (PMTs), allows researchers to modulate key regulatory methylation marks on histones, thereby influencing gene expression and cellular states. h1.cobiorxiv.orgresearchgate.net

While specific integration of 4'-Hydroxybiphenyl-4-carboximidamide into a publicly documented chemical biology toolbox is not prominent, its structural framework is highly relevant. Biphenyl (B1667301) derivatives are frequently employed as scaffolds for developing inhibitors and antagonists for such toolboxes. researchgate.net The inherent properties of the biphenyl group, combined with the hydrogen-bonding capabilities of the hydroxyl and carboximidamide moieties, make this compound an attractive starting point for the synthesis of novel, selective chemical probes to investigate new biological targets.

Utilization in Target Identification and Validation Studies

A critical step in drug discovery is the identification and validation of a biological target that a molecule interacts with to produce a therapeutic effect. nih.gov Phenotypic screening, where compounds are tested for their effect on cells or organisms, often yields active molecules whose targets are unknown. ufl.edu Biphenyl derivatives are frequently identified in such screens, necessitating subsequent studies to determine their mechanism of action. researchgate.net

Various methodologies are employed for target identification:

Affinity Chromatography: A derivative of the bioactive compound (like a biphenyl carboximidamide) is immobilized on a solid support to "pull down" its binding partners from cell lysates. ufl.edu

Genomic and Proteomic Profiling: These techniques assess global changes in gene or protein expression in response to treatment with the compound, offering clues to the pathways and targets affected. ufl.edu

Network Pharmacology: Computational approaches are used to predict potential targets based on the chemical structure of the compound and its similarity to known ligands. This strategy was successfully used to identify the targets of a synthetic tetrahydroisoquinoline derivative in non-small-cell lung cancer. mdpi.com

For instance, studies on 2-iminobenzimidazole derivatives containing a biphenyl moiety have led to the identification of Protein Tyrosine Phosphatase 1B (PTP1B) and AMP-activated kinase (AMPK) as dual targets for potential antidiabetic agents. researchgate.net Similarly, a research program focused on 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives identified a compound with a high likelihood of binding to the EGFR tyrosine kinase allosteric site. researchgate.net These examples underscore the utility of the biphenyl scaffold in discovering and validating novel therapeutic targets.

Application in High-Throughput Screening and Lead Optimization Efforts

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that display activity against a specific biological target. nih.govewadirect.com These libraries are intentionally diverse, containing a wide array of chemical scaffolds, including biphenyl structures, to maximize the probability of finding a starting point for a new drug. yu.edu

Once a hit compound like this compound is identified, it enters the lead optimization phase. This involves the systematic chemical modification of the molecule to improve its pharmacological properties, a process known as developing a Structure-Activity Relationship (SAR). Key goals of lead optimization include:

Enhancing Potency: Modifying the structure to increase binding affinity for the target.

Improving Selectivity: Minimizing interactions with off-target molecules to reduce side effects.

Optimizing Pharmacokinetics: Adjusting properties to improve absorption, distribution, metabolism, and excretion (ADME).

An example of this process can be seen in the development of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides as antagonists for the platelet-activating factor. Researchers found that adding a methyl group in a specific configuration significantly enhanced potency and, crucially, improved oral bioavailability by making the compounds more resistant to degradation by liver enzymes. nih.gov This demonstrates how the biphenyl carboximidamide core can be systematically modified to convert a promising hit into a viable drug candidate.

Development as Molecular Probes for Mechanistic Dissection

Molecular probes are specialized reagents derived from bioactive compounds that are used to study biological mechanisms in detail. To be effective, a parent compound must be amenable to chemical modifications that introduce reporter groups (like fluorescent tags) or reactive moieties (for covalent labeling) without abolishing its biological activity.

The structure of this compound is well-suited for such development. The hydroxyl group provides a convenient handle for attaching various tags via ester or ether linkages. These modified versions can then be used in a variety of applications:

Cellular Imaging: Fluorescently tagged derivatives can be used to visualize the subcellular localization of the compound's target.

Binding Assays: Probes can be used in competitive binding experiments to quantify the affinity of other, non-tagged compounds.

Target Engagement Studies: Probes can confirm direct interaction with a target protein within a complex cellular environment.

The development of novel fungicidal agents from biphenyl carboxamide derivatives illustrates this principle. In these studies, researchers explored the potential mode of action of their lead compound using molecular docking, microscopy, and quantitative proteomics, providing a theoretical basis for how these molecules exert their antifungal effects by influencing protein synthesis. nih.gov

Exploration of Delivery Systems for Biphenyl Carboximidamide Derivatives

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or rapid degradation. Advanced drug delivery systems are designed to overcome these limitations by encapsulating the active compound in a carrier that improves its stability and delivery to the target site. utwente.nl For a class of molecules like biphenyl carboximidamide derivatives, which may exhibit low aqueous solubility, such delivery systems are critical for translation into clinical use.

Several types of delivery systems are being actively explored:

Lipid-Based Systems: Self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate hydrophobic drugs in tiny droplets, enhancing their solubility and absorption after oral administration. dovepress.commdpi.com

Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles that carry a drug payload, offering controlled, sustained release over time. nih.gov

Hydrogels: These polymer networks can be loaded with drugs for localized delivery, for example, in wound healing applications. nih.gov

While specific delivery systems for this compound have not been detailed in the literature, the extensive research on formulating hydrophobic drugs provides a clear roadmap. utwente.nl The development of a suitable delivery system would be a crucial step in harnessing the potential therapeutic benefits of this and related biphenyl carboximidamide compounds.

Table of Research Applications for Biphenyl Derivatives

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues

Identification of Novel Biological Targets for Therapeutic Intervention

The exploration of new biological targets is a critical step in expanding the therapeutic applications of 4'-Hydroxybiphenyl-4-carboximidamide. Current research on structurally related biphenyl (B1667301) derivatives has identified several promising targets, suggesting potential avenues for investigation for the carboximidamide analogue.

Recent studies on derivatives of 4'-hydroxybiphenyl-4-carboxylic acid, a close precursor, have pointed to the allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a key mechanism for anti-cancer activity. This approach is particularly attractive as it may circumvent the chemoresistance associated with ATP-competitive inhibitors.

Furthermore, research into the broader class of biphenyl-4-carboxamide derivatives has revealed a range of other potential biological targets. These include enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease , indicating potential applications in neurodegenerative diseases and in combating bacterial and fungal infections. researchgate.netbohrium.com A study on various biphenyl-4-carboxamide derivatives demonstrated significant inhibitory activity against these enzymes, highlighting the versatility of this chemical scaffold. bohrium.com

Additionally, the biphenyl structure is a common feature in inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, novel piperine-carboximidamide hybrids have been designed as multi-targeted inhibitors of kinases such as EGFR, BRAF, and CDK2 . nih.gov This suggests that this compound could also be investigated for its kinase inhibitory potential. The exploration of its activity against a panel of kinases could unveil novel therapeutic opportunities in oncology and inflammatory diseases.

Design and Synthesis of Next-Generation this compound Analogues

The design and synthesis of next-generation analogues of this compound are pivotal for optimizing its pharmacological profile. By systematically modifying its chemical structure, researchers can enhance potency, selectivity, and pharmacokinetic properties. The biphenyl moiety offers a flexible platform for such modifications. nih.gov

One promising strategy involves the derivatization of the core structure to explore structure-activity relationships (SAR). For example, in studies of related biphenylamides, the introduction of various substituents on the biphenyl rings has led to compounds with enhanced biological activities. nih.gov The synthesis of a library of biphenyl-4-carboxamide derivatives has been achieved through a one-pot strategy, allowing for the efficient generation of diverse compounds for screening. bohrium.com

Future synthetic efforts could focus on:

Modification of the biphenyl rings: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule.

Alterations to the carboximidamide group: Bioisosteric replacement of the carboximidamide moiety with other functional groups to improve metabolic stability and target engagement.

Scaffold hopping: Replacing the biphenyl core with other aromatic systems to explore new chemical space and potentially discover novel intellectual property.

A summary of exemplary next-generation biphenyl derivatives and their reported activities is presented in the table below.

| Compound Type | Modification | Target/Activity | Reference |

| Biphenyl-4-carboxamide derivatives | Varied primary amine substitutions | Acetylcholinesterase, Butyrylcholinesterase, and Urease inhibition; Anticancer and Antimicrobial activity | bohrium.com |

| Biphenylamide Derivatives | Modifications to the benzamide (B126) side chain | Hsp90 C-terminal inhibition; Antiproliferative activity | nih.gov |

| Piperine-carboximidamide hybrids | Hybridization of piperine (B192125) and carboximidamide moieties | EGFR, BRAF, and CDK2 inhibition; Antiproliferative activity | nih.gov |

| Biphenyl-4-carboxylic acid-2-(aryl)-4-oxo-thiazolidin-3-yl-amides | Addition of a thiazolidinone ring | Antimicrobial activity | researchgate.net |

Advanced In Vitro and Ex Vivo Models for Comprehensive Efficacy Assessment

To gain a more accurate prediction of in vivo efficacy, future research on this compound and its analogues should leverage advanced in vitro and ex vivo models. These models can provide a more physiologically relevant environment compared to traditional two-dimensional cell cultures.

Three-dimensional (3D) cell culture systems , such as spheroids and organoids, can better mimic the complex cellular interactions and microenvironment of tissues. These models are invaluable for assessing the anti-cancer potential of novel compounds by providing insights into drug penetration, efficacy in a more tissue-like context, and potential resistance mechanisms.

Organ-on-a-chip technologies represent another frontier in preclinical testing. These microfluidic devices can simulate the structure and function of human organs, allowing for the study of a compound's efficacy and toxicity in a more dynamic and controlled system. For biphenyl carboximidamide derivatives, these platforms could be used to evaluate their effects on specific organs and to study their absorption, distribution, metabolism, and excretion (ADME) properties.

Ex vivo models , which utilize fresh tissue samples, offer a bridge between in vitro and in vivo studies. For instance, patient-derived tumor explants can be used to assess the efficacy of anti-cancer compounds on individual patient tumors, paving the way for personalized medicine approaches.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel therapeutic agents, including analogues of this compound. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the drug discovery process. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning algorithms, can be employed to build predictive models that correlate the chemical structures of biphenyl derivatives with their biological activities. Such models can guide the design of new analogues with improved potency and selectivity.

Generative AI models can be used for de novo drug design, creating novel molecular structures with desired properties. By providing the model with specific parameters, such as target affinity and pharmacokinetic profiles, it can generate a library of virtual compounds for further evaluation. This approach can significantly reduce the time and resources required for hit identification and lead optimization.

Furthermore, AI and ML can be applied to:

Predict ADMET properties: Early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity can help to de-risk drug development.

Identify potential off-target effects: By screening virtual compound libraries against a wide range of biological targets, AI can help to identify and mitigate potential side effects.

Optimize synthetic routes: Machine learning algorithms can be trained to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, thereby improving the efficiency of chemical synthesis. arizona.edu

Collaborative Research Initiatives in Biphenyl Carboximidamide Science

Advancing the understanding and therapeutic application of this compound and its analogues will be greatly facilitated by collaborative research initiatives. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from academia, industry, and government agencies.

Consortia such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) , which includes academic and industry partners, are already leveraging AI to tackle challenges in synthetic chemistry. researchgate.net Similar collaborative efforts focused on biphenyl-based medicinal chemistry could accelerate progress in this area.

Public-private partnerships can play a crucial role in funding and coordinating large-scale research projects. These collaborations can facilitate the sharing of data, resources, and expertise, which is essential for validating novel biological targets, developing advanced screening platforms, and conducting preclinical and clinical studies. By fostering an open and collaborative research environment, the scientific community can more effectively translate the therapeutic potential of biphenyl carboximidamide science into tangible clinical benefits.

Q & A

Q. What are the recommended synthetic routes for 4'-Hydroxybiphenyl-4-carboximidamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves condensation reactions of 4-hydroxybiphenyl derivatives with nitrile-containing precursors, followed by azide-mediated functionalization (e.g., using sodium azide) to form the carboximidamide group. For example, analogous syntheses of carboximidamide derivatives employ intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, which is reacted with sodium azide to yield the target compound .

- Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry (MS) to confirm intermediate structures. Cross-validate data with literature sources (e.g., SciFinder or Reaxys) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves, protective eyewear, and lab coats. Use respiratory protection (e.g., NIOSH-certified masks) during prolonged exposure .

- Waste Management : Segregate chemical waste and dispose via certified biohazard disposal services. Avoid contamination with food or beverages .

- Storage : Keep containers tightly sealed in well-ventilated areas to prevent degradation .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Perform accelerated stability studies by incubating the compound at controlled pH (e.g., 2–12) and temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation via HPLC or UV-Vis spectroscopy.

- Data Collection : Record time-dependent changes in purity and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) and literature analogs (e.g., biphenyl-4-thiocarboxamide derivatives) .

- Iterative Refinement : Adjust synthetic conditions (e.g., solvent polarity, reaction time) to minimize impurities that cause spectral overlap .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like catalyst loading, temperature, and stoichiometry. For example, a 2³ factorial design can identify interactions between reagents .

- Process Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can computational methods predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and reaction pathways .

Data Management and Reproducibility

Q. What practices ensure reproducibility of synthetic procedures for this compound?

- Methodological Answer :

- Documentation : Use electronic lab notebooks (ELNs) like Chemotion to record exact reagent batches, instrument settings, and environmental conditions (e.g., humidity) .

- Data Sharing : Deposit raw spectral data and synthetic protocols in repositories like RADAR4Chem or Chemotion to facilitate peer validation .

Q. How should researchers address discrepancies between experimental and literature melting points?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.